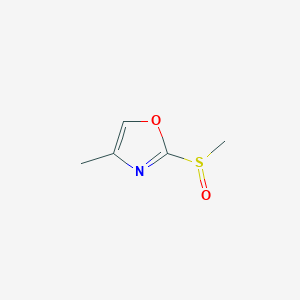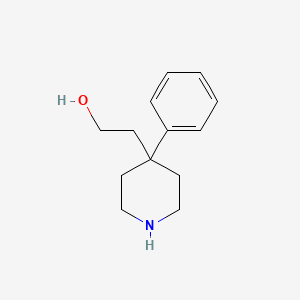
(3-Methoxyisoxazol-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyisoxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H8N2O2·HCl. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α,β-acetylenic oximes to form substituted isoxazoles . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using eco-friendly and cost-effective catalysts. The use of metal-free synthetic routes is also being explored to reduce the environmental impact and improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxyisoxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Methoxyisoxazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of (3-Methoxyisoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound of (3-Methoxyisoxazol-5-yl)methanamine hydrochloride, known for its presence in various pharmaceuticals.
3,5-Dimethylisoxazole: Another derivative of isoxazole with different substituents, used in medicinal chemistry.
5-Methylisoxazole-3-carboxylic acid: A compound with similar structural features, used in organic synthesis
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H9ClN2O2 |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
(3-methoxy-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-8-5-2-4(3-6)9-7-5;/h2H,3,6H2,1H3;1H |
InChI-Schlüssel |
AHQBCIYYGDJUFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)



![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)






